molecular formula C6H2BrClN2S B1289557 6-Bromo-4-chlorothieno[3,2-D]pyrimidine CAS No. 225385-03-5

6-Bromo-4-chlorothieno[3,2-D]pyrimidine

Numéro de catalogue B1289557
Numéro CAS: 225385-03-5
Poids moléculaire: 249.52 g/mol
Clé InChI: RJKAKJGOZXERRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-4-chlorothieno[3,2-D]pyrimidine is a chemical compound with the molecular formula C6H2BrClN2S . It appears as a solid and has no reported odor . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A practical, robust, and scalable synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine starting from cheap bulk chemicals has been developed . The method involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination . The process relies on standard laboratory equipment, allowing to obtain the product in an overall yield of 49% without using chromatography for purification of the product and intermediates .


Molecular Structure Analysis

The molecular weight of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine is 249.52 . The InChI code is 1S/C6H2BrClN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H and the InChI key is CMIXHHOZGMSYKN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine involves a series of reactions, starting with the Gewald reaction, followed by pyrimidone formation, bromination, and chlorination .


Physical And Chemical Properties Analysis

6-Bromo-4-chlorothieno[3,2-D]pyrimidine is a solid . The storage temperature should be kept in a dark place, under an inert atmosphere, at 2-8°C .

Applications De Recherche Scientifique

Medicinal Chemistry

  • Summary of Application : The thienopyrimidine scaffold, which includes 6-Bromo-4-chlorothieno[3,2-D]pyrimidine, is frequently used in medicinal chemistry . It’s used in the creation of various therapeutic agents due to its favorable biopharmaceutical profile and its structural similarity to purines .
  • Methods of Application : The synthesis of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination . This process starts from cheap bulk chemicals and relies on standard laboratory equipment .
  • Results or Outcomes : The method allows to obtain the product in an overall yield of 49% without using chromatography for purification of the product and intermediates .

Antimicrobial Agents

  • Summary of Application : Thienopyrimidines, including 6-Bromo-4-chlorothieno[3,2-D]pyrimidine, are used in the development of antimicrobial agents .
  • Results or Outcomes : The outcomes would also vary based on the specific agent, but the use of thienopyrimidines generally contributes to the effectiveness of these agents .

Antifungal Agents

  • Summary of Application : Thienopyrimidines are also used in the creation of antifungal agents .
  • Results or Outcomes : The use of thienopyrimidines generally contributes to the effectiveness of these agents .

Treatment of Viral Infections

  • Summary of Application : Thienopyrimidines, including 6-Bromo-4-chlorothieno[3,2-D]pyrimidine, are used in the treatment of viral infections .
  • Results or Outcomes : The use of thienopyrimidines generally contributes to the effectiveness of these agents .

Treatment of Bone Diseases

  • Summary of Application : Thienopyrimidines are used in the treatment of bone diseases, including osteoporosis .
  • Results or Outcomes : The use of thienopyrimidines generally contributes to the effectiveness of these agents .

Parkinson’s Disease

  • Summary of Application : Thienopyrimidines are used as adenosine A2A receptor antagonists for Parkinson’s disease .
  • Results or Outcomes : The use of thienopyrimidines generally contributes to the effectiveness of these agents .

Anti-HIV Agents

  • Summary of Application : Thienopyrimidines, including 6-Bromo-4-chlorothieno[3,2-D]pyrimidine, are used in the development of anti-HIV agents .
  • Results or Outcomes : The use of thienopyrimidines generally contributes to the effectiveness of these agents .

Immunosuppressive Agents

  • Summary of Application : Thienopyrimidines are used in the creation of immunosuppressive agents .
  • Results or Outcomes : The use of thienopyrimidines generally contributes to the effectiveness of these agents .

Anticancer Agents

  • Summary of Application : Thienopyrimidines are used as anticancer agents .
  • Results or Outcomes : The use of thienopyrimidines generally contributes to the effectiveness of these agents .

Safety And Hazards

The compound may cause skin irritation and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed. It also causes respiratory tract irritation and may be harmful if inhaled .

Orientations Futures

Thienopyrimidines, including 6-Bromo-4-chlorothieno[3,2-D]pyrimidine, have a wide range of pharmacological effects and are frequently used in medicinal chemistry . They have potential applications in the treatment of various diseases, including antimicrobial, antifungal, antiviral, bone diseases including osteoporosis, Parkinson’s disease, HIV, immunosuppressive, and anticancer agents . Therefore, the future directions of this compound could involve further exploration of these applications.

Propriétés

IUPAC Name

6-bromo-4-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKAKJGOZXERRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593326
Record name 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chlorothieno[3,2-D]pyrimidine

CAS RN

225385-03-5
Record name 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-chlorothieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithum diisopropylamine (25 ml, 61.54 mmol) was added to 200 ml of tetrahydrofuran and after lowering the temperature to −78° C., 4-chloro-thieno[3,2-d]pyrimidine (5 g, 39.30 mmol) dissolved in 50 ml of tetrahydrofuran was slowly added into the mixture. After 20 minutes, 1,2-dibromo-1,1,2,2-tetrafluoroethane (11.45 g, 35.17 mmol) was slowly added. After 20 minutes of stirring at −78° C., the temperature was raised to room temperature and the stirring was continued for 2 hours further. The reaction mixture was added with water and extracted with chloroform (3×300 ml), then dried using anhydrous magnesium sulfate. After concentrated under vacuum, it was triturated with 200 ml of n-hexane and the title compound (6.5 g, 89.2%) was obtained as a dark brown solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
11.45 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
89.2%

Synthesis routes and methods II

Procedure details

In a 250 mL round-bottomed flask 65 mL of tetrahydrofuran and lithium diisopropylamine (18.5 mL, 37 mmol, 2M in tetrahydrofuran) were cooled to −78° C. 4-chloro-thieno[3,2-d]pyrimidine (5.26 g, 31 mmol) was dissolved in 37 mL of tetrahydrofuran and slowly added to the reaction mixture over 5 minutes, After 20 minutes 1,2-dibromo-1,1,2,2-tetrafluoroethane (4.05 mL, 34 mmol) was added slowly to the solution of the anion. The temperature was maintained at −78° C. for 20 minutes then warmed to room temperature for 2 hours. The reaction mixture was poured into water and extracted with chloroform (3×100 mL), dried over sodium sulfate, and dried in vacuo to afford 7.70 g (99%) of 6-bromo-4-chloro-thieno[3,2-d]pyrimidine. 1H NMR (400 MHz, DMSO) d 8.97 (s, 1H), 8.01 (s, 1H). LC-MS: 249, 251 (MH+); HPLC RT: 4.04 minutes.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
4.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.5 mL
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Reactant of Route 3
6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Reactant of Route 4
6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-chlorothieno[3,2-D]pyrimidine

Citations

For This Compound
9
Citations
MK Jeon, KM Lee, IH Kim, YK Jang, SK Kang… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of thienopyrimidine derivatives was synthesized and evaluated for their GPR119 agonistic ability. Several thienopyrimidine derivatives containing R 1 and R 2 substituents …
Number of citations: 15 www.sciencedirect.com
TR Rheault, TR Caferro, SH Dickerson… - Bioorganic & medicinal …, 2009 - Elsevier
Two new series of potent and selective dual EGFR/ErbB-2 kinase inhibitors derived from novel thienopyrimidine cores have been identified. Isomeric thienopyrimidine cores were …
Number of citations: 101 www.sciencedirect.com
Q Zhang, L Zhang, J Yu, H Li, S He, W Tang, J Zuo… - RSC …, 2017 - pubs.rsc.org
A series of 4,6-substituted thieno[3,2-d]pyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors are designed, synthesized and evaluated for their enzymatic inhibition and …
Number of citations: 9 pubs.rsc.org
ER Wood, LM Shewchuk, B Ellis… - Proceedings of the …, 2008 - National Acad Sciences
Analysis of the x-ray crystal structure of mono-substituted acetylenic thienopyrimidine 6 complexed with the ErbB family enzyme ErbB-4 revealed a covalent bond between the terminal …
Number of citations: 127 www.pnas.org
JR Cronshaw - 2012 - oww-files-public.s3.amazonaws.com
The concept of applying an open source approach to antimalarial drug development was conceived by Dr. Matthew Todd. The two antimalarial drug candidates that are the focal point of …
JL Woodring, G Patel, J Erath, R Behera, PJ Lee… - researchgate.net
16.4 r2= 0.93 aAr is defined as 3-chloro-4-((3-fluorobenzyl) oxy) phenyl. bCompounds showing> 75% growth inhibition at 5 or 10 µM for T. brucei or T. cruzi, respectively, were tested for …
Number of citations: 0 www.researchgate.net
D Singh, BK Attri, RK Gill… - Mini reviews in medicinal …, 2016 - ingentaconnect.com
Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that constitutes one of the four members of ErbB family of tyrosine kinase receptors. Activation of EGFR …
Number of citations: 180 www.ingentaconnect.com
AG Waterson, KG Petrov, KR Hornberger… - Bioorganic & Medicinal …, 2009 - Elsevier
Aniline ‘headgroups’ were synthesized and incorporated into an alkynyl thienopyrimidine series of EGFR and ErbB-2 inhibitors. Potent inhibition of enzyme activity and cellular …
Number of citations: 58 www.sciencedirect.com
RF Pokomi - 2020 - University of the Western Cape
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.